molecular formula C14H25NO11 B12056934 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose CAS No. 34621-75-5

4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose

Katalognummer: B12056934
CAS-Nummer: 34621-75-5
Molekulargewicht: 383.35 g/mol
InChI-Schlüssel: DRHGSSXSNNHAAL-KMJSDMRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two sugar molecules: 2-acetamido-2-deoxy-beta-D-galactopyranose and D-galactopyranose. This compound is of significant interest in the fields of biochemistry and glycobiology due to its structural and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose can be achieved through enzymatic methods. One such method involves the use of beta-N-acetylhexosaminidase from Aspergillus oryzae, which catalyzes the formation of the compound from its monosaccharide precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application purposes.

Analyse Chemischer Reaktionen

Types of Reactions

4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the sugar molecules.

    Reduction: This reaction can convert carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: It plays a role in studying cell surface interactions and glycosylation processes.

    Medicine: It is investigated for its potential in developing therapeutic agents and diagnostic tools.

    Industry: It is used in the production of bioactive compounds and as a standard in analytical methods.

Wirkmechanismus

The mechanism of action of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes like signal transduction and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other disaccharides and glycosides, such as:

Uniqueness

What sets 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose apart is its specific structural configuration and the presence of the acetamido group, which imparts unique biochemical properties and reactivity.

Eigenschaften

CAS-Nummer

34621-75-5

Molekularformel

C14H25NO11

Molekulargewicht

383.35 g/mol

IUPAC-Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)8(19)5(2-16)25-14(7)26-12-6(3-17)24-13(23)11(22)10(12)21/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10-,11-,12+,13?,14+/m1/s1

InChI-Schlüssel

DRHGSSXSNNHAAL-KMJSDMRTSA-N

Isomerische SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O

Kanonische SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.